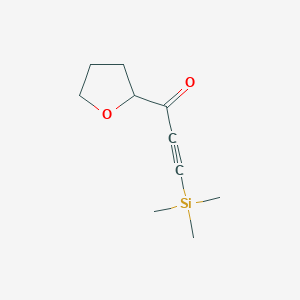

1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one

Vue d'ensemble

Description

1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is also known as OTMSP and is commonly used in organic chemistry as a reagent for the synthesis of different organic compounds.

Applications De Recherche Scientifique

Polymeric Membranes for Liquid-Liquid Separation

Poly[(1-trimethylsilyl)-1-propyne]-based membranes have been designed for liquid-liquid separation, particularly for the pervaporation recovery of organic products from fermentation broths, such as bioethanol and biobutanol, and for nanofiltration separation of organics. These membranes demonstrate good chemical resistance and are influenced by synthesis conditions, molecular-mass characteristics, and chain microstructure (A. Volkov, V. Volkov, V. Khotimskiǐ, 2009).

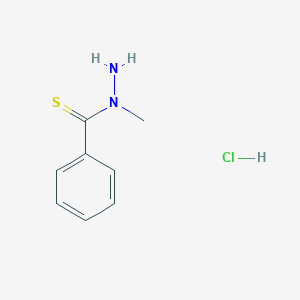

Coordination Chemistry and Biological Properties of Thioureas

The chemistry, coordination, structure, and biological properties of thioureas have seen extensive applications, especially as ligands in coordination chemistry. Their role in intra- and intermolecular hydrogen-bonding interactions affects the coordination properties of these ligands, leading to novel applications in both material science and biological studies (A. Saeed, U. Flörke, M. Erben, 2014).

Synthesis and Applications of Oxadiazole Derivatives

Oxadiazole derivatives, particularly 1,3,4-oxadiazoles, are highlighted for their synthetic versatility and application in fluorescent frameworks, especially in chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for a wide variety of applications (D. Sharma, H. Om, A. Sharma, 2022).

Supramolecular Systems Responsive to Stimuli

Rapidly assembling supramolecular systems based on polymeric hosts and low molecular weight guests have been developed, showing dependence on pH and temperature for aggregation into supramolecular structures. These systems offer potential as stimuli-responsive materials for various applications (H. Choi, N. Yui, 2006).

C1 Chemistry Synthesis with Yttrium-Stabilized Zirconia Catalyst

Yttria-Stabilized Zirconia (YSZ) catalysts have been explored for C1 chemistry reactions, such as synthesis gas, methane, and carbon dioxide conversions. The unique properties of YSZ, including oxygen storage sites and intermediate species formation on its surface, contribute to the production of specific products, showcasing the potential in catalysis and synthesis (A. Indarto, Jae-wook Choi, Hwaung Lee, H. Song, 2008).

Propriétés

IUPAC Name |

1-(oxolan-2-yl)-3-trimethylsilylprop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2Si/c1-13(2,3)8-6-9(11)10-5-4-7-12-10/h10H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKJLVYVPHNBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1430621.png)

![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)